N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-4-methylbenzamide is a synthetic organic compound that belongs to the class of amides It features a complex structure with an azepane ring, a methylphenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-4-methylbenzamide typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methylphenyl Group: The methylphenyl group is introduced via a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with a benzene derivative in the presence of a Lewis acid catalyst.
Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: It is used in research to understand its interactions with biological systems, including its binding affinity to proteins or nucleic acids.
Industrial Applications: The compound is investigated for its potential use in industrial processes, such as catalysis or as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-azepan-1-yl-2-oxo-ethyl)-N-(2-ethyl-phenyl)-4-methyl-benzenesulfonamide
- 2-(1-azepanyl)-N-(2,4-difluorophenyl)acetamide
- N-(1-azepan-1-yl-2,2,2-trichloro-ethyl)-4-methyl-benzamide
Uniqueness
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-4-methylbenzamide is unique due to its specific structural features, such as the combination of an azepane ring with a methylphenyl group and a benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H30N2O |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-4-methylbenzamide |
InChI |
InChI=1S/C23H30N2O/c1-18-7-11-20(12-8-18)22(25-15-5-3-4-6-16-25)17-24-23(26)21-13-9-19(2)10-14-21/h7-14,22H,3-6,15-17H2,1-2H3,(H,24,26) |
InChI Key |
KOCLJQIQFGYLMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)C)N3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.